![molecular formula C20H32O2 B017551 (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one CAS No. 107580-81-4](/img/structure/B17551.png)
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
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Overview
Description
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one, commonly known as HETEs, is a class of eicosanoids that play important roles in various physiological and pathological processes. HETEs are synthesized from arachidonic acid by the action of lipoxygenase enzymes and are involved in inflammation, immunity, and cancer.
Mechanism of Action
HETEs exert their effects by binding to specific receptors on the surface of cells. There are several different HETE receptors, including BLT1, BLT2, and GPR40. Binding of HETEs to these receptors can activate various signaling pathways, leading to changes in gene expression, cytokine production, and cell proliferation.
Biochemical and Physiological Effects:
HETEs have a wide range of biochemical and physiological effects, depending on the specific HETE product and the cell type involved. They can regulate leukocyte recruitment, cytokine production, and angiogenesis, and can also promote cell proliferation and survival. HETEs have been implicated in the development and progression of several types of cancer, and may also play a role in the pathogenesis of inflammatory and autoimmune diseases.
Advantages and Limitations for Lab Experiments
HETEs are widely used in laboratory experiments to study their effects on various cell types and signaling pathways. One advantage of using HETEs is that they are relatively easy to synthesize and purify, and can be used at a range of concentrations. However, one limitation is that HETEs can be unstable and may degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on HETEs. One area of interest is the development of new HETE receptor agonists and antagonists, which could be used as potential therapeutic agents for cancer and inflammatory diseases. Another area of interest is the identification of new signaling pathways that are regulated by HETEs, which could provide new targets for drug development. Additionally, further studies are needed to elucidate the precise roles of HETEs in the pathogenesis of various diseases, and to determine the potential benefits and risks of targeting HETE signaling pathways for therapeutic purposes.
Synthesis Methods
HETEs can be synthesized by the action of lipoxygenase enzymes on arachidonic acid. There are several different lipoxygenase enzymes that can produce HETEs, including 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase. Each of these enzymes produces different HETE products, depending on the position of the double bonds in the molecule.
Scientific Research Applications
HETEs have been extensively studied for their roles in inflammation, immunity, and cancer. They have been shown to play important roles in the regulation of leukocyte recruitment, cytokine production, and angiogenesis. HETEs have also been implicated in the development and progression of several types of cancer, including breast, prostate, and colon cancer.
properties
IUPAC Name |
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAGCHUHSHTBLP-AFBJXSTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one | |
CAS RN |
107580-81-4 |
Source
|
Record name | 3-(7,10)Hexadecadienyl-4-hydroxy-2-butenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107580814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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